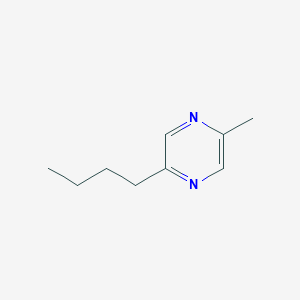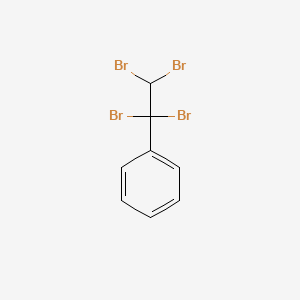
(1,1,2,2-Tetrabromoethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1,2,2-Tetrabromoethyl)benzene is an organic compound characterized by a benzene ring substituted with a tetrabromoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,1,2,2-Tetrabromoethyl)benzene typically involves the bromination of ethylbenzene. The process can be carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced to the ethyl group attached to the benzene ring .
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for higher yields and efficiency. The reaction conditions are carefully controlled to minimize side reactions and ensure the complete bromination of the ethyl group.
Chemical Reactions Analysis
Types of Reactions: (1,1,2,2-Tetrabromoethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding brominated carboxylic acids.
Reduction: Reduction reactions can convert the tetrabromoethyl group to less brominated derivatives.
Substitution: The bromine atoms in the tetrabromoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.
Major Products Formed:
Oxidation: Brominated carboxylic acids.
Reduction: Less brominated ethylbenzene derivatives.
Substitution: Various substituted ethylbenzene compounds depending on the nucleophile used.
Scientific Research Applications
(1,1,2,2-Tetrabromoethyl)benzene has several applications in scientific research:
Biology: Investigated for its potential use in biological assays and as a probe for studying bromine-containing biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of brominated pharmaceuticals.
Industry: Utilized in the production of flame retardants and other brominated industrial chemicals.
Mechanism of Action
The mechanism of action of (1,1,2,2-Tetrabromoethyl)benzene involves its interaction with various molecular targets. The bromine atoms in the compound can participate in electrophilic reactions, making it a useful reagent in organic synthesis. The compound’s effects are mediated through its ability to form stable intermediates and products during chemical reactions .
Comparison with Similar Compounds
1,1,2,2-Tetrabromoethane: Similar in structure but lacks the benzene ring.
Bromobenzene: Contains a single bromine atom attached to the benzene ring.
Ethylbenzene: The parent compound without bromine substitution.
Uniqueness: (1,1,2,2-Tetrabromoethyl)benzene is unique due to the presence of four bromine atoms on the ethyl group, which imparts distinct chemical reactivity and properties compared to its analogs .
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for further research and development.
Properties
CAS No. |
31253-21-1 |
|---|---|
Molecular Formula |
C8H6Br4 |
Molecular Weight |
421.75 g/mol |
IUPAC Name |
1,1,2,2-tetrabromoethylbenzene |
InChI |
InChI=1S/C8H6Br4/c9-7(10)8(11,12)6-4-2-1-3-5-6/h1-5,7H |
InChI Key |
LZXIOBBQFSCJGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(Br)Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 4,4'-[butane-1,4-diylbis(oxy)]dibenzoate](/img/structure/B14690947.png)

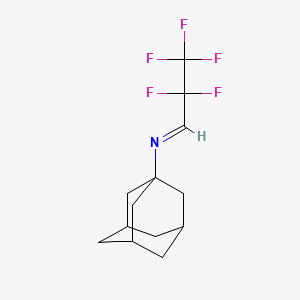

![[2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate](/img/structure/B14690981.png)

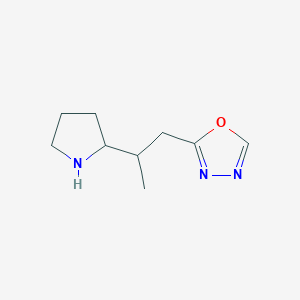
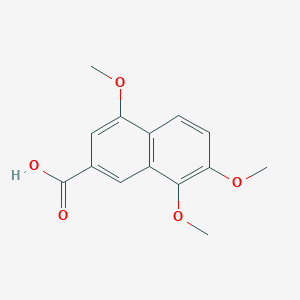
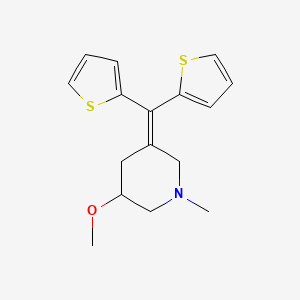
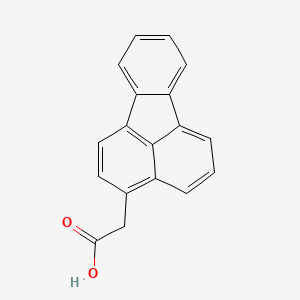
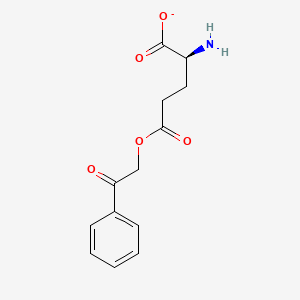

![[1]Benzothieno[3,2-b]pyridine 5,5-dioxide](/img/structure/B14691044.png)
